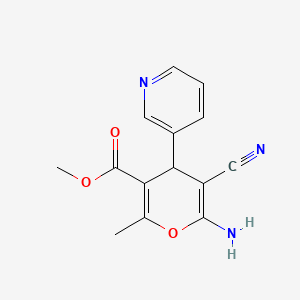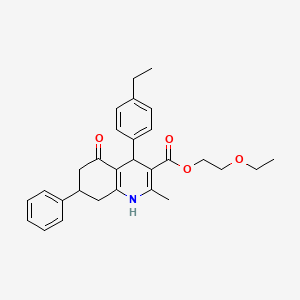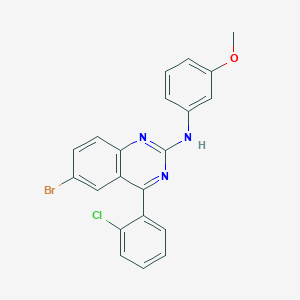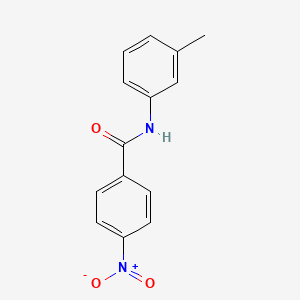
N,N'-(sulfonyldibenzene-4,1-diyl)bis(3,4-dimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxybenzoic Acid: This can be achieved through the oxidation of veratraldehyde using an oxidizing agent such as potassium permanganate.
Formation of 3,4-Dimethoxybenzamide: The 3,4-dimethoxybenzoic acid is then converted to 3,4-dimethoxybenzamide through an amide formation reaction using reagents like thionyl chloride and ammonia.
Synthesis of 4-(3,4-Dimethoxybenzamido)benzenesulfonyl Chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzamide with benzenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-aminophenyl-3,4-dimethoxybenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and benzamido groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3,4-dimethoxybenzamide: Shares the dimethoxybenzamide core but differs in the substituents attached to the nitrogen atom.
3,4-Dimethoxybenzamide: A simpler compound with only the dimethoxybenzamide structure.
N-(3,4-Dimethoxybenzoyl)-N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide: A more complex derivative with additional functional groups.
Uniqueness
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is unique due to its combination of methoxy, benzamido, and sulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C30H28N2O8S |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
N-[4-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]sulfonylphenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C30H28N2O8S/c1-37-25-15-5-19(17-27(25)39-3)29(33)31-21-7-11-23(12-8-21)41(35,36)24-13-9-22(10-14-24)32-30(34)20-6-16-26(38-2)28(18-20)40-4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
PUWLQDUEAZDIPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686969.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686979.png)
![(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone](/img/structure/B11686982.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686985.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11686996.png)
![3-[(3,5-Dimethylphenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11687013.png)
![6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/structure/B11687016.png)

![Ethyl 4-{[(2E)-6-[(4-iodophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11687027.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B11687029.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol](/img/structure/B11687037.png)
